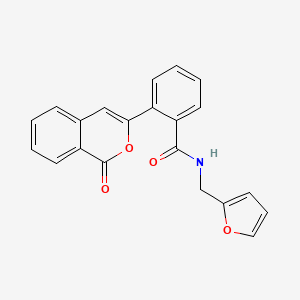

N-(2-furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Description

N-(2-Furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a synthetic benzamide derivative featuring a benzamide core substituted with a 2-furylmethyl group and a 1-oxo-isochromenyl moiety. This compound combines aromatic, heterocyclic, and conjugated ketone systems, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula |

C21H15NO4 |

|---|---|

Molecular Weight |

345.3 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(1-oxoisochromen-3-yl)benzamide |

InChI |

InChI=1S/C21H15NO4/c23-20(22-13-15-7-5-11-25-15)18-10-4-3-9-17(18)19-12-14-6-1-2-8-16(14)21(24)26-19/h1-12H,13H2,(H,22,23) |

InChI Key |

HQHQEAXPVNXEBH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the isochromenone moiety: This can be achieved through cyclization reactions involving ortho-hydroxybenzaldehydes and acetic anhydride.

Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Formation of the benzamide linkage: This step might involve the reaction of the furan-containing intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-(2-furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide could have various applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe to study biological pathways.

Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Key Observations :

- The target compound’s synthesis likely follows standard benzamide protocols (e.g., coupling benzoyl chloride with a substituted amine), similar to .

- Unlike , which uses photoreactivity, the target compound’s synthesis is expected to rely on conventional organic methods.

Physicochemical and Crystallographic Properties

- N-(2-Furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide : The furylmethyl and isochromenyl groups may introduce steric hindrance and planar rigidity, affecting solubility and melting point. Hydrogen-bonding interactions (e.g., N–H⋯O) similar to are probable due to the amide and ketone functionalities.

- N-(2-Oxo-2-phenylacetyl)benzamide : Exhibits bifurcated hydrogen bonds (N–H⋯O and C–H⋯O) and a non-planar structure (dihedral angle: 72.64°). The target compound’s isochromenyl group may further distort planarity, influencing packing efficiency and stability.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Contains an N,O-bidentate directing group, enabling metal chelation. The target compound lacks such motifs but may leverage furan oxygen for coordination.

Key Observations :

- Unlike , which has demonstrated ion channel modulation, the target compound’s bioactivity remains speculative but could exploit isochromenyl’s conjugated system for DNA intercalation or enzyme binding.

- Agricultural benzamides (e.g., ) prioritize substituent lipophilicity for membrane penetration, whereas the target compound’s polar groups may favor therapeutic selectivity.

Biological Activity

N-(2-furylmethyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a compound of increasing interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C18H17NO3

Molecular Weight : 297.34 g/mol

IUPAC Name : this compound

CAS Number : 1335394-33-6

The compound features a benzamide structure with a furan moiety and an isochromenone derivative, which contribute to its unique biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytoprotective Properties : Studies suggest it may protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial for diabetes management .

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. For instance, it was found to reduce reactive oxygen species (ROS) levels in cultured cells, indicating its potential use in conditions characterized by oxidative stress.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties in various models. In one study, it significantly decreased the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a robust anti-inflammatory effect .

Cytoprotective Effects on Pancreatic β-cells

A pivotal study assessed the cytoprotective effects of this compound on pancreatic β-cells under ER stress conditions. The results indicated that treatment with this compound improved cell viability significantly compared to untreated controls, with an EC50 value indicating effective concentration levels .

Case Study 1: Diabetes Management

A recent study explored the effects of this compound on diabetic models. The compound was administered to diabetic rats, resulting in improved glycemic control and enhanced insulin secretion from pancreatic β-cells. Histological analysis revealed preserved β-cell architecture compared to untreated diabetic controls .

Case Study 2: Neuroprotection

Another investigation focused on neuroprotective effects in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential therapeutic application in neurodegenerative diseases .

Table 1: Biological Activity Summary

| Activity Type | Observations | EC50 (μM) |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | Not specified |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 production | Not specified |

| Cytoprotective | Improved β-cell viability under ER stress | 0.1 ± 0.01 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.